Strategic Utilization of 3-Fluoro-4-(trifluoromethyl)cinnamic acid in Lead Optimization
Strategic Utilization of 3-Fluoro-4-(trifluoromethyl)cinnamic acid in Lead Optimization
Executive Summary
3-Fluoro-4-(trifluoromethyl)cinnamic acid (CAS: 231291-13-7) represents a high-value pharmacophore building block in modern medicinal chemistry. Unlike simple cinnamic acid, this di-halogenated derivative offers a dual-action advantage: the 4-trifluoromethyl (
This guide details the physicochemical profile, validated synthesis protocols, and strategic applications of this compound, specifically tailored for drug discovery programs focusing on metabolic stability and potency optimization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
This molecule is characterized by an electron-deficient aromatic ring due to the synergistic electron-withdrawing effects of the fluoro and trifluoromethyl groups. This electronic deficiency lowers the
Key Properties Table[2]
| Property | Value / Description | Note |
| IUPAC Name | (E)-3-(3-Fluoro-4-(trifluoromethyl)phenyl)acrylic acid | Trans isomer is thermodynamically dominant. |
| CAS Number | 231291-13-7 | Primary commercial identifier. |
| Molecular Formula | ||
| Molecular Weight | 234.15 g/mol | |
| Predicted | 4.05 ± 0.10 | Lower than cinnamic acid (4.[1]44) due to EWG effects. |
| Predicted LogP | ~3.2 - 3.5 | High lipophilicity aids membrane permeability. |
| Melting Point | 180 - 185 °C (Typical) | High crystallinity; varies by purity/polymorph. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility (<0.1 mg/mL). |
| Appearance | White to off-white crystalline powder |
Strategic Utility in Drug Design (SAR Logic)
The incorporation of 3-Fluoro-4-(trifluoromethyl)cinnamic acid into a scaffold is rarely accidental; it is a calculated move to modulate ADME (Absorption, Distribution, Metabolism, Excretion) properties.
The "Fluorine Scan" Rationale
-
Metabolic Blocking: The C3 and C4 positions on phenyl rings are common sites for Cytochrome P450-mediated hydroxylation. Occupying these sites with Fluorine and
effectively blocks this degradation pathway (Metabolic Soft Spot blocking). -
Lipophilicity Modulation: The
group is one of the most lipophilic substituents known. It increases the partition coefficient ( ), enhancing blood-brain barrier (BBB) penetration for CNS targets. -
Electronic Tuning: The fluorine atom at C3 creates a dipole that can engage in specific orthogonal multipolar interactions with protein backbones, potentially increasing binding affinity (
).
Figure 1: Structure-Activity Relationship (SAR) logic detailing the pharmacophoric contributions of the substituents.
Validated Synthesis Protocol
While Heck coupling is possible, the Knoevenagel Condensation (Doebner modification) is the preferred route for scale-up due to cost-efficiency and the avoidance of palladium contaminants.
Protocol: Knoevenagel Condensation
Objective: Synthesis of (E)-3-fluoro-4-(trifluoromethyl)cinnamic acid from its aldehyde precursor.
Reagents:
-
Starting Material: 3-Fluoro-4-(trifluoromethyl)benzaldehyde (1.0 equiv)
-
Reagent: Malonic acid (1.2 - 1.5 equiv)
-
Base/Catalyst: Piperidine (0.1 equiv) or Pyridine (solvent/base)
-
Solvent: Pyridine (classic) or Ethanol with catalytic piperidine (Green alternative)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Fluoro-4-(trifluoromethyl)benzaldehyde (10 mmol) and Malonic acid (12 mmol) in Pyridine (10 mL).
-
Catalysis: Add Piperidine (0.5 mL) as a catalyst to facilitate enolate formation.
-
Reaction: Heat the mixture to 80–100°C for 4–6 hours. Evolution of
gas indicates the decarboxylation step is proceeding (Doebner condensation). -
Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The aldehyde spot should disappear, replaced by a lower
acid spot (streaking may occur). -
Workup:
-
Cool the reaction mixture to
. -
Pour slowly into ice-cold concentrated
(excess) to quench pyridine and precipitate the free acid. -
Critical Step: Ensure
to fully protonate the carboxylic acid.
-
-
Purification: Filter the white precipitate. Recrystallize from Ethanol/Water (3:1) or Acetic Acid to obtain pure trans-isomer.
Figure 2: Workflow for the Knoevenagel condensation synthesis route.
Reactivity & Functionalization[5]
Once synthesized, the molecule serves as a versatile intermediate.[2] The electron-withdrawing nature of the ring activates the alkene toward reduction but deactivates the aromatic ring toward electrophilic substitution.
A. Amide Coupling (Drug Conjugation)
The carboxylic acid is readily converted to amides using standard coupling agents (HATU, EDC/HOBt).
-
Note: Due to the electron-withdrawing ring, the carbonyl carbon is highly electrophilic, making the acid chloride (generated via
) extremely reactive.
B. Selective Hydrogenation
-
Target: Hydrocinnamic acid derivative (saturated alkane linker).
-
Method:
(1 atm), 10% Pd/C in Methanol. -
Outcome: Clean reduction of the double bond without defluorination. The
and bonds are stable under standard hydrogenation conditions.
Safety & Handling
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Use in a fume hood. The powder can be light/fluffy; avoid inhalation.
-
Storage: Store at room temperature, protected from light. Although stable, cinnamic acids can undergo slow
photoisomerization if exposed to strong UV light.
References
-
Sigma-Aldrich. 3-(Trifluoromethyl)cinnamic acid Product Datasheet. (Accessed 2026).[3] Link(Note: Used as surrogate for general property confirmation).
-
ChemicalBook. 3-Fluoro-4-(trifluoromethyl)cinnamic acid Properties and CAS 1395080-16-6 / 231291-13-7. Link
- Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. (Foundational text on Fluorine/CF3 metabolic blocking).
- Lombardino, J. G. (1965). "Preparation of some novel cinnamic acids." Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
